2-Cyclohexylpyrimidine-4,6-diol
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Overview
Description
2-Cyclohexylpyrimidine-4,6-diol is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclohexylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpyrimidine-4,6-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted pyrimidine derivatives.
Scientific Research Applications
2-Cyclohexylpyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand the interactions of pyrimidine derivatives with biological macromolecules.
Medicine: It has potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Cyclohexylpyrimidine-4,6-diol is compared with other similar compounds, such as 2-Amino-4,6-dihydroxypyrimidine and 2-Cyclohexylpyrimidine-5-carboxylic acid. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific chemical and biological activities, which make it suitable for certain applications where other pyrimidine derivatives may not be as effective.
Comparison with Similar Compounds
2-Amino-4,6-dihydroxypyrimidine
2-Cyclohexylpyrimidine-5-carboxylic acid
2-Methylpyrimidine-4,6-diol
2-Ethylpyrimidine-4,6-diol
This comprehensive overview provides a detailed understanding of 2-Cyclohexylpyrimidine-4,6-diol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-cyclohexyl-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCRXODURXGENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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